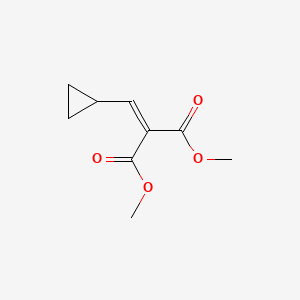
Dimethyl 2-(cyclopropylmethylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 2-(cyclopropylmethylene)malonate is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 2-(cyclopropylmethylene)malonate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to the malonate ester family, characterized by a cyclopropylmethylene substituent. The synthesis typically involves the reaction of dimethyl malonate with cyclopropylmethylene derivatives through various organic reactions such as cyclopropanation or Michael addition.
Synthesis Overview:
- Starting Materials: Dimethyl malonate, cyclopropylmethylene derivatives.
- Reactions: Cyclopropanation, Michael addition.
- Yield: Varies based on reaction conditions; typically high yields are achievable with optimized methods.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential as an antibacterial and antiviral agent.
Antibacterial Activity
Recent research has demonstrated that compounds containing malonate groups exhibit significant antibacterial properties. For instance, a study highlighted the activity of chalcone derivatives with malonate moieties, showing effective inhibition against Xanthomonas oryzae with an EC50 value significantly lower than standard antibiotics . This suggests that this compound could be a promising candidate for developing new antibacterial agents.
Antiviral Activity
In addition to antibacterial effects, this compound has shown antiviral properties. A specific derivative was reported to exhibit notable curative activity against tobacco mosaic virus, indicating that modifications to the malonate structure can enhance antiviral efficacy . This opens avenues for further exploration in antiviral drug development.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with key metabolic pathways in bacteria and viruses, potentially disrupting their replication processes.
Case Studies
- Antibacterial Efficacy Against Xanthomonas oryzae
- Antiviral Activity Against Tobacco Mosaic Virus
Data Summary
| Activity Type | Target Organism/Pathogen | EC50/Curative Activity | Comparison Standard |
|---|---|---|---|
| Antibacterial | Xanthomonas oryzae | 10.2 μg/mL | Bismerthiazol (71.7 μg/mL) |
| Antiviral | Tobacco mosaic virus | 74.3% | Ningnanmycin (53.3%) |
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics, toxicity profiles, and broader spectrum of activity against other pathogens. Future research should focus on:
- Structural modifications to enhance efficacy.
- In vivo studies to assess therapeutic potential.
- Mechanistic studies to elucidate action pathways.
Properties
IUPAC Name |
dimethyl 2-(cyclopropylmethylidene)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-8(10)7(9(11)13-2)5-6-3-4-6/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJFXICLEBEWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














